molecular formula C7H3BrCl2FNO B6310811 3-Bromo-2,4-dichloro-5-fluorobenzamide CAS No. 2088941-97-1

3-Bromo-2,4-dichloro-5-fluorobenzamide

Cat. No.: B6310811
CAS No.: 2088941-97-1
M. Wt: 286.91 g/mol
InChI Key: NLHLJMWBEIRAMC-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dichloro-5-fluorobenzamide is a multi-halogenated benzamide derivative of significant interest in advanced agricultural chemical research. Its structure, featuring bromo, chloro, and fluoro substituents on a benzamide core, is designed for use as a key synthetic intermediate in the development of novel active ingredients . This compound is particularly valuable for creating candidates in the diamide insecticide class, which often target ryanodine receptors, leading to unregulated calcium release in insect muscles and effectively controlling pest populations . The strategic incorporation of fluorine is a well-established method for enhancing the properties of potential agrochemicals, as it can improve lipid solubility, stability, and overall bioactivity . Researchers utilize this benzamide to explore new insecticidal and acaricidal compounds, contributing to the discovery of next-generation crop protection agents with novel modes of action, such as GABA inhibition, to address issues of pest resistance . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,4-dichloro-5-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2FNO/c8-4-5(9)2(7(12)13)1-3(11)6(4)10/h1H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHLJMWBEIRAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)Br)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Bromo 2,4 Dichloro 5 Fluorobenzamide

Strategic Approaches for the Preparation of 3-Bromo-2,4-dichloro-5-fluorobenzamide

The construction of this compound can be envisioned through a retrosynthetic analysis that disconnects the molecule at the amide bond and the halogen-aryl bonds. This suggests a convergent strategy where a suitably halogenated benzoic acid precursor is synthesized and subsequently converted to the final benzamide (B126). The key challenges lie in the controlled, regioselective introduction of the three different halogen atoms (F, Cl, Br) onto the benzene (B151609) ring.

Achieving the precise 2,4-dichloro and 3-bromo substitution pattern on a 5-fluorobenzamide core requires a strategic sequence of halogenation reactions, guided by the directing effects of the substituents present on the aromatic ring. The amide group is an ortho-, para-director, while halogens are also ortho-, para-directing but deactivating. The fluorine at C5, along with the other halogens, will influence the position of subsequent electrophilic substitutions.

A plausible synthetic route could start from a pre-functionalized aniline (B41778) or benzoic acid. For instance, the bromination of a precursor like 2,4-dichloro-3-fluoro-aniline is a key step in the synthesis of related polyhalogenated benzenes. google.com Such reactions often employ brominating agents in the presence of an acid. Similarly, the bromination of 2,4-dichlorobenzoic acid has been achieved using bromine and sulfur in chlorosulfonic acid. researchgate.net

The regioselectivity of halogenation is critical. In the synthesis of related pyrimidines, the SNAr reaction of 2,4-dichloropyrimidines substituted with an electron-withdrawing group at C-5 shows a preference for substitution at the C-4 position. youtube.com While the mechanism is different, this highlights how existing substituents dictate the position of incoming groups. For the target molecule, introducing the chlorine atoms first onto a fluorinated ring, followed by a directed bromination, would be a logical approach. The weak electrophilic nature of a polyhalogenated benzene nucleus can make direct bromination challenging, sometimes requiring potent brominating systems like N-Bromosuccinimide (NBS) in concentrated sulfuric acid. nih.gov

Table 1: Investigated Bromination Methods for a Halogenated Benzene Nucleus

Entry Brominating Agent Acid/Catalyst Result Reference
1 Br₂ Lewis Acids Failed nih.gov
2 Br₂ Protonic Acids Failed nih.gov
3 KBrO₃ Sulfuric Acid Successful, but with by-products nih.gov

The incorporation of fluorine into aromatic systems is a pivotal step and can be accomplished via several established methods. google.comchemicalbook.com A common industrial-scale method involves nucleophilic substitution of other halogens using hydrogen fluoride (B91410) (HF). nih.gov Another powerful technique is the Sandmeyer reaction, where an amino group is converted into a diazonium salt and subsequently displaced by fluoride, often using tetrafluoroboric acid or its salts. google.com A patent describes the preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene from 3,5-dichloro-4-fluoro-aniline via a Sandmeyer-type reaction. google.com

The timing of fluorine introduction is a key strategic consideration. It can be introduced early in the synthesis, starting from a fluorinated precursor like fluorobenzene, or later via diazotization of a corresponding aniline. google.comnih.gov The choice depends on the compatibility of the fluorination conditions with other functional groups present on the molecule. The high electronegativity and hydration energy of the fluoride anion make C-F bond formation a challenging transformation. chemicalbook.com Modern methods often focus on using reagents that can deliver a positively charged fluorine equivalent ("F+") or by modulating the electronics of the organic molecule to react with simple fluoride anions (F-). nih.gov

The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by reacting the corresponding carboxylic acid or its activated derivative with ammonia (B1221849). A common and efficient method involves converting the 3-bromo-2,4-dichloro-5-fluorobenzoic acid into its acid halide, typically the acid chloride, using reagents like thionyl chloride or oxalyl chloride. researchgate.net This activated intermediate then readily reacts with ammonia to yield the desired benzamide. google.com

A patent for the synthesis of 3-bromo-4-fluorobenzamide (B1271551) describes the reaction of 3-bromo-4-fluoro-benzoyl fluoride with an aqueous ammonia solution, resulting in a high yield of the product. google.com This highlights the general applicability of reacting benzoic acid halides with ammonia for benzamide synthesis. google.com Alternative methods for amide bond formation include copper-catalyzed direct arylation of bromo-difluoro-acetamides with aryl boronic acids, although this is more relevant for C-C bond formation adjacent to the amide. acs.org For the direct conversion of a carboxylic acid, coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) in the presence of HOBt (Hydroxybenzotriazole) can be employed. researchgate.net

Table 2: General Amide Bond Formation Strategies

Precursor Reagents Product Reference
Benzoic Acid Halide Ammonia Benzamide google.com
Benzoic Acid (COCl)₂, then Aminophenol/TEA Substituted Benzamide researchgate.net

For example, a process for preparing 3-bromo-4-fluorobenzoic acid starts with fluorobenzene, which undergoes Friedel-Crafts acylation, followed by bromination and then oxidation of the acyl group to a carboxylic acid. nih.gov Another relevant synthesis is that of 5-bromo-1,3-dichloro-2-fluoro-benzene, which is prepared from 2,4-dichloro-3-fluoro-aniline. google.com This aniline itself is synthesized by the reduction of 1,3-dichloro-2-fluoro-4-nitro-benzene. google.com The aniline is then brominated to give 6-bromo-2,4-dichloro-3-fluoro-aniline, which finally undergoes diazotization and reduction to yield the target benzene derivative. google.com This benzene derivative could then, in principle, be carboxylated to provide the necessary benzoic acid precursor.

Another approach involves the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid from 2,6-dichloro-3-fluorobenzonitrile. nih.gov This demonstrates that a cyano group can serve as a precursor to a carboxylic acid function.

Advanced Synthetic Modifications and Derivatizations of this compound

Once synthesized, this compound serves as a scaffold for further chemical modification. The presence of multiple halogen atoms, particularly the bromine, provides a handle for introducing diverse functionalities through modern cross-coupling reactions.

Structure-Activity Relationship (SAR) studies are crucial in medicinal and agricultural chemistry to optimize the biological activity of a lead compound. For halogenated benzamides, SAR investigations have revealed that the nature and position of substituents significantly influence their inhibitory activities against various biological targets. researchgate.netnih.govnih.gov

The bromine atom at the C3 position of this compound is particularly amenable to derivatization via palladium-catalyzed cross-coupling reactions. youtube.comyoutube.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Potential Derivatization Reactions for SAR Studies:

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids can introduce a wide range of substituted aromatic rings at the C3 position. nih.gov This is a robust and widely used method tolerant of many functional groups. youtube.com

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines, anilines, or N-heterocycles. youtube.com

Sonogashira Coupling: The introduction of terminal alkynes can be achieved, which can serve as versatile intermediates for further transformations. youtube.com

Heck Coupling: This reaction can be used to append alkene functionalities to the aromatic core. youtube.com

Negishi and Stille Couplings: These involve organozinc and organotin reagents, respectively, and offer alternative methods for C-C bond formation. youtube.com

These modifications allow for the systematic exploration of how changes in steric bulk, electronic properties, and hydrogen bonding potential at the C3 position affect the molecule's interaction with a biological target. For instance, in other benzamide series, the position of a dimethylamine (B145610) side chain was found to markedly influence inhibitory activity and selectivity against enzymes. researchgate.net By generating a library of derivatives, researchers can build a comprehensive SAR profile to guide the design of more potent and selective agents. nih.govmdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
3-Bromo-2,4-dichloro-5-fluorobenzoic acid
2,4-dichloro-3-fluoro-aniline
2,4-dichlorobenzoic acid
N-Bromosuccinimide (NBS)
2,4-dichloropyrimidine
Fluorobenzene
3-bromo-4-fluorobenzoic acid
5-bromo-1,3-dichloro-2-fluoro-benzene
1,3-dichloro-2-fluoro-4-nitro-benzene
6-bromo-2,4-dichloro-3-fluoro-aniline
3-bromo-4-fluorobenzamide
3-bromo-4-fluoro-benzoyl fluoride
Thionyl chloride
Oxalyl chloride
N,N'-dicyclohexylcarbodiimide (DCC)
Hydroxybenzotriazole (HOBt)
2-bromo-2,2-difluoroacetamide
Aryl boronic acid
2,4-dichloro-3-cyano-5-fluorobenzoic acid
2,6-dichloro-3-fluorobenzonitrile
Ammonia
Bromine
Sulfur
Chlorosulfonic acid
Hydrogen fluoride
Tetrafluoroboric acid
Cuprous bromide
Hydrogen bromide

Lack of Publicly Available Research Data on this compound Hinders New Drug Development Efforts

Despite a growing interest in halogenated organic compounds for pharmaceutical research, a comprehensive review of scientific literature and patent databases reveals a significant gap in the available information regarding the specific chemical compound this compound. Extensive searches have yielded no specific data on its synthesis, chemical transformations, or the development of its analogues for targeted biological investigations. This absence of foundational research presents a considerable roadblock for its potential application in medicinal chemistry and drug discovery.

The exploration of novel chemical entities is a cornerstone of modern pharmaceutical development. Halogenated benzamides, a class of compounds to which this compound belongs, have been a source of various biologically active molecules. The specific placement of bromo, chloro, and fluoro substituents on the benzamide scaffold can significantly influence the compound's physicochemical properties and its interaction with biological targets. However, without published synthetic routes or any preliminary biological screening data, the scientific community is unable to build upon existing knowledge to explore the therapeutic potential of this particular compound.

The development of analogues is a critical step in the drug discovery process. It allows researchers to systematically modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. This process, known as structure-activity relationship (SAR) studies, relies heavily on the initial synthesis of the parent compound and subsequent chemical modifications. The current void in the literature concerning this compound means that such crucial preclinical research cannot be initiated.

While general methods for the synthesis of polychlorinated and fluorinated benzamides exist, the specific combination and positioning of the halogen atoms in this compound may require a unique synthetic strategy that has not yet been reported. Without access to research detailing its preparation, any discussion on its chemical transformations or the creation of derivatives remains purely speculative.

The lack of information extends to its potential biological activities. Many halogenated compounds exhibit interesting pharmacological effects, ranging from antimicrobial to anticancer properties. However, in the case of this compound, there are no publicly accessible studies that have investigated its effects on any biological system.

Structural Elucidation and Conformational Analysis of 3 Bromo 2,4 Dichloro 5 Fluorobenzamide

Spectroscopic Characterization for Definitive Structural Assignment

No published studies containing the specific spectroscopic data for 3-Bromo-2,4-dichloro-5-fluorobenzamide were found.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Positional and Connectivity Confirmation

Specific ¹H, ¹³C, and ¹⁹F NMR spectral data, including chemical shifts, coupling constants, and correlation spectra (like COSY, HSQC, or HMBC), for this compound are not available in the searched scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

There are no accessible HRMS records that would provide the exact mass measurement and confirm the elemental composition of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

A specific, experimentally obtained IR spectrum for this compound, which would detail the characteristic vibrational frequencies of its functional groups, is not documented.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

No crystallographic information files (CIFs) or published crystal structure analyses for this compound are available. Such data would be essential for determining its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Conformational Landscape and Preferred Geometries of this compound

Without experimental data from X-ray crystallography or dedicated computational chemistry studies, a discussion on the conformational landscape, including the rotational barriers around the C-C and C-N bonds and the preferred orientation of the amide group relative to the aromatic ring, cannot be accurately presented.

Theoretical and Computational Investigations of 3 Bromo 2,4 Dichloro 5 Fluorobenzamide

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule, governed by its electron distribution. These studies provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Electronic Properties and Charge Distribution

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-Bromo-2,4-dichloro-5-fluorobenzamide, DFT calculations, often employing a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and predict a range of electronic properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive.

The Molecular Electrostatic Potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. nih.gov For this compound, the MEP would likely show negative potential (red and yellow regions) around the electronegative oxygen, fluorine, and chlorine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the amide hydrogens, highlighting areas prone to nucleophilic attack. nih.gov

Below is an interactive table presenting hypothetical electronic properties for this compound, as would be determined by DFT calculations.

ParameterHypothetical ValueSignificance
HOMO Energy-6.8 eVElectron-donating ability
LUMO Energy-1.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity of the molecule

Molecular Modeling and Dynamics Simulations

Moving from the quantum realm to classical mechanics, molecular modeling and dynamics simulations are employed to study the interactions of the compound with larger biological systems, such as proteins.

Ligand-Protein Docking Studies for Predicted Biological Targets and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov For this compound, docking studies would be performed against a library of known protein targets to identify potential biological activities. Given the prevalence of halogenated benzamides in medicinal chemistry, potential targets could include bacterial enzymes like DNA gyrase or dihydrofolate reductase, or fungal proteins. nih.govdergipark.org.tr The docking process generates a binding score, which estimates the binding affinity, and reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

The following interactive table illustrates hypothetical docking results of this compound with a putative bacterial protein target.

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Bacterial DNA Gyrase-8.2Asp73, Gly77Hydrogen Bond
Val71, Pro79Hydrophobic Interaction
Fungal Lanosterol 14α-demethylase-7.9Tyr132, His377Hydrogen Bond, π-π Stacking
Met508Hydrophobic Interaction

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior in Biological Environments

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov An MD simulation of this compound docked with a target protein would involve simulating the movements of all atoms in the system in a solvated environment. This allows for the assessment of the conformational stability of the ligand in the binding pocket and the persistence of key interactions. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to evaluate the stability of the complex and the flexibility of individual residues, respectively. Such simulations are crucial for validating the docking results and understanding the dynamic behavior of the compound in a biological context. nih.gov

In Silico Prediction of Biological Activities and Mechanistic Insights

In silico tools can predict a wide range of biological activities and pharmacokinetic properties based on the chemical structure of a molecule. dntb.gov.uaucj.org.ua For this compound, various computational models could be used to predict its potential as an antibacterial, antifungal, or anticancer agent. dergipark.org.trdntb.gov.ua These predictions are often based on quantitative structure-activity relationship (QSAR) models, which correlate chemical structures with known biological activities. Furthermore, in silico methods can provide mechanistic insights by identifying potential metabolic pathways and predicting absorption, distribution, metabolism, and excretion (ADME) properties. This early-stage assessment helps in identifying promising candidates for further experimental investigation and can guide the design of derivatives with improved activity and pharmacokinetic profiles. ucj.org.ua

Biological Activity and Mechanistic Elucidation in Preclinical Models

In Vitro Evaluation of Biological Activities

Comprehensive screening of 3-Bromo-2,4-dichloro-5-fluorobenzamide against various biological targets has not been reported. Consequently, there is no available data for the following standard in vitro assays:

Enzyme Inhibition Assays

There is no published research detailing the inhibitory effects of this compound on enzymes such as FtsZ, acetylcholinesterase, or topoisomerase I.

Receptor Binding Profiling and Affinity Determination

Information regarding the binding affinity and receptor interaction profile of this compound is not present in the current scientific literature.

Cell-Based Assays

There are no available studies that have investigated the antiproliferative, antimicrobial, or anti-inflammatory properties of this compound in relevant cell lines.

Elucidation of Mechanism of Action at the Molecular and Cellular Level

Due to the absence of primary biological activity data, the mechanism of action for this compound remains unelucidated.

Target Engagement and Modulatory Effects on Cellular Pathways

There is no information available on the specific molecular targets of this compound or its effects on any cellular pathways.

Investigation of Induced Cellular Responses

No studies have been published that investigate whether this compound can induce cellular responses such as apoptosis or cell cycle arrest.

Preclinical Pharmacological Studies in Animal Models

Efficacy Assessment in Relevant Disease Models

No studies describing the evaluation of this compound in any disease models were identified.

Pharmacokinetic Profiling (Absorption, Distribution, Excretion) in Research Organisms

There is no available data on the absorption, distribution, or excretion of this compound in any research organism.

In Vivo Metabolic Fate Investigations

No in vivo studies investigating the metabolic pathways or resulting metabolites of this compound could be found.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Investigation of Structural Modifications on Biological Activity

The arrangement and nature of the substituents on the benzamide (B126) core are critical determinants of its interaction with biological targets. The following subsections delve into the probable impacts of specific structural alterations.

Halogens are frequently incorporated into drug candidates to modulate their pharmacological profiles. The presence of bromine, chlorine, and fluorine on the phenyl ring of 3-Bromo-2,4-dichloro-5-fluorobenzamide is expected to significantly influence its potency, selectivity, and efficacy.

The introduction of halogens can affect a molecule's lipophilicity, electronic properties, and metabolic stability. For instance, the substitution of a hydrogen atom with a halogen can enhance membrane permeability and improve oral absorption. In the context of benzamides, halogen substitutions have been shown to be crucial for activity in various therapeutic areas.

The specific effects of each halogen in this compound can be hypothesized based on general principles observed in medicinal chemistry.

Fluorine: The fluorine atom at the C5 position, being the most electronegative element, can form strong hydrogen bonds with receptor sites and alter the acidity of nearby protons. Its small size allows it to act as a bioisostere of a hydrogen atom, while its electronic effects can significantly enhance binding affinity and metabolic stability by blocking sites of metabolism.

The interplay of these three different halogens at specific positions creates a unique electronic and steric landscape on the aromatic ring, which is likely a key determinant of the compound's biological activity.

Table 1: General Impact of Halogen Substitutions on Benzamide Properties

HalogenProperty AffectedPotential Impact on this compound
Fluorine - Electronegativity- Hydrogen bonding capacity- Metabolic stability- Enhanced binding affinity through hydrogen bonds.- Increased metabolic stability by blocking potential metabolism sites.
Chlorine - Lipophilicity- Electron-withdrawing nature- Halogen bonding- Improved membrane permeability.- Favorable electronic interactions with the target.- Specific halogen bonding interactions contributing to binding. nih.gov
Bromine - Size and polarizability- Halogen bonding potential- Steric influence on conformation.- Strong halogen bonding interactions with the target protein.

This table presents generalized impacts based on established medicinal chemistry principles and may not represent the specific effects in all biological contexts.

The regiochemistry of the halogen substituents on the benzamide ring is as crucial as their identity. The specific placement of the bromine, chlorine, and fluorine atoms in this compound dictates the molecule's electronic distribution and shape, which in turn governs its interaction with a biological target.

The electron-withdrawing nature of the halogens at positions 2, 3, 4, and 5 will significantly influence the acidity of the amide N-H group and the electron density of the aromatic ring. This altered electronic environment can be critical for forming specific hydrogen bonds or other electrostatic interactions with amino acid residues in a protein's active site.

For example, studies on other substituted benzamides have shown that the presence of substituents at the ortho position (C2) can be critical for activity, potentially by inducing a specific conformation of the molecule that is favorable for binding. The chlorine at the C2 position in the title compound could serve such a role. The pattern of substitution also prevents metabolic attack at those positions, likely increasing the compound's half-life in a biological system.

The benzamide core and the amide linker are fundamental components of the pharmacophore. Modifications to these regions can provide valuable SAR insights.

Benzamide Core: Replacing the benzene (B151609) ring with other aromatic or heteroaromatic systems could explore the necessity of the phenyl group for activity. Such modifications would alter the electronic properties and the potential for pi-stacking interactions with the target.

Amide Linker: The amide bond is a critical hydrogen bonding motif. Inverting the amide linkage to form an anilide has been shown in some classes of bioactive molecules to result in a loss of activity, highlighting the importance of the specific orientation of the carbonyl and N-H groups. nih.gov Modifications such as N-methylation of the amide can prevent hydrogen bond donation and can help to probe the importance of this interaction for biological activity. researchgate.net The nature of the substituent on the amide nitrogen is also a key area for modification to explore new interactions and improve properties.

Identification of Key Pharmacophoric Elements and Their Role in Target Interaction

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound, the key pharmacophoric elements are likely to include:

The substituted aromatic ring: This acts as a hydrophobic scaffold and presents a specific pattern of halogen bond donors and hydrogen bond acceptors.

The amide linker: The N-H group acts as a hydrogen bond donor, and the carbonyl oxygen acts as a hydrogen bond acceptor. These are crucial for anchoring the molecule into the binding site of a target protein.

The halogen atoms: As discussed, these are not mere decorations but are critical features that contribute to binding through halogen bonds and by modulating the electronic properties of the ring.

The precise spatial arrangement of these features is paramount for high-affinity binding to a biological target. The halogen atoms, with their ability to form directional halogen bonds, likely play a significant role in determining the compound's selectivity for its target. nih.govacs.orgrsc.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The development of a QSAR model for a series of analogs of this compound could provide a powerful tool for predicting the activity of novel, unsynthesized compounds.

To build a robust QSAR model, a dataset of structurally related compounds with their corresponding biological activities is required. Various molecular descriptors would be calculated for each compound, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These quantify the electronic properties, such as partial charges and dipole moments.

Steric descriptors: These relate to the size and shape of the molecule.

Hydrophobic descriptors: These describe the lipophilicity of the compound.

By using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation can be derived that correlates these descriptors with the observed biological activity. ijpsr.com Such a model could then be used to guide the design of new analogs with potentially improved potency and selectivity. For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide a three-dimensional map highlighting the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. mdpi.comnih.gov

Applications in Chemical Biology and Drug Discovery Research

3-Bromo-2,4-dichloro-5-fluorobenzamide as a Chemical Probe for Interrogating Biological Systems

While not a chemical probe in its own right, this compound serves as a critical building block for the synthesis of sophisticated molecular probes designed to investigate specific biological targets. Its utility is prominently demonstrated in the development of inhibitors for Myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein of the B-cell lymphoma 2 (BCL-2) family. [13, 29E] Overexpression of MCL-1 is a known survival mechanism in various human cancers, making its inhibition a key therapeutic strategy. [13, 29E]

Researchers utilize this compound as a foundational reagent to create potent and selective MCL-1 inhibitors. [12, 28E] These derivative compounds are then employed in biological assays, such as time-resolved fluorescence resonance energy transfer (TR-FRET), to probe the interaction between the MCL-1 protein and its binding partners. [16, 27E] In this context, the benzamide-derived molecules act as tools to interrogate the function of MCL-1, helping to elucidate its role in cancer cell survival and to validate it as a drug target. [21E] The ability to systematically generate these probes from a common starting material underscores the importance of this compound in facilitating the exploration of complex biological systems like the apoptosis pathway.

Integration into Privileged Structure-Based Drug Design Strategies

The concept of "privileged structures" in drug discovery involves the use of molecular scaffolds that can bind to multiple, distinct biological targets through targeted modifications. These frameworks serve as efficient starting points for creating libraries of compounds with favorable drug-like properties. The this compound molecule exemplifies such a scaffold. Its core structure is amenable to chemical derivatization, allowing for its integration into privileged structure-based design strategies.

In a notable application, this compound serves as the core framework for developing a series of potent MCL-1 inhibitors for cancer treatment. The design strategy leverages the substituted benzamide (B126) as a rigid scaffold. The bromine atom at the 3-position is strategically replaced via cross-coupling reactions to introduce a variety of amine-containing side chains. [12, 28E] This approach allows for the systematic exploration of the target's binding pocket, optimizing interactions to enhance potency and selectivity. The consistent use of this halogenated benzamide core across a library of active compounds confirms its role as a privileged structure for this particular class of therapeutic targets.

Contribution to the Discovery and Optimization of Novel Bioactive Agents

The most direct application of this compound is its role as a key intermediate in the synthesis and optimization of new bioactive agents, particularly anti-cancer compounds. A prime example is its use in the creation of potent MCL-1 inhibitors, as detailed in patent literature. [6, 12, 28E] In this process, this compound (referred to as Intermediate B in the synthesis) is reacted with various amino-phenyl derivatives to generate a library of novel molecules. [12, 17, 18, 28E]

The research findings demonstrate that these resulting compounds are potent inhibitors of MCL-1, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) often in the nanomolar range. [16, 19, 27E] For instance, the compound derived from the reaction of this compound with 4-amino-N,N-dimethyl-l-phenylalaninamide dihydrochloride (B599025) showed an IC50 value of less than 100 nM in a TR-FRET assay. [12, 16, 28E] This successful optimization of lead compounds highlights the contribution of the parent benzamide scaffold to the discovery of new potential therapeutics for cancers dependent on MCL-1 for survival, such as multiple myeloma, lymphoma, leukemia, and various solid tumors. [21E, 22]

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-2,4-dichloro-5-fluorobenzamide?

Methodological Answer: The synthesis typically involves halogenation and amidation steps. A common approach is:

Bromination : Introduce bromine at the 3-position of a pre-functionalized benzene ring using brominating agents like NBS\text{NBS} (N-bromosuccinimide) or Br2\text{Br}_2 in the presence of a Lewis acid catalyst (e.g., FeBr3\text{FeBr}_3) .

Chlorination and Fluorination : Sequential halogenation at the 2,4,5-positions via electrophilic substitution. Fluorination may require HF\text{HF}-pyridine or DAST\text{DAST} (diethylaminosulfur trifluoride) under controlled conditions .

Amidation : Convert the carboxylic acid intermediate to the benzamide using coupling reagents (e.g., EDC/HOBt\text{EDC/HOBt}) or via direct reaction with ammonia/amines .
Key Considerations : Monitor reaction progress using 1H NMR^1\text{H NMR} to track halogenation efficiency and avoid over-substitution.

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

Methodological Answer:

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. For polar byproducts, HPLC with a C18\text{C}_{18} column is effective .
  • Analytical Validation :
    • HPLC : Assess purity (>95%) with a reverse-phase column and UV detection at 254 nm.
    • Mass Spectrometry (MS) : Confirm molecular weight (C7H3BrCl2FNO\text{C}_7\text{H}_3\text{BrCl}_2\text{FNO}, expected m/z295.3m/z \approx 295.3) via ESI-MS .
    • NMR : Characterize substituent positions using 19F^{19}\text{F}-NMR for fluorine and 1H^1\text{H}-NMR for aromatic protons .

Q. What are the key spectroscopic signatures for identifying this compound?

Methodological Answer:

  • IR Spectroscopy : Peaks at 1680cm1\sim 1680 \, \text{cm}^{-1} (amide C=O stretch) and 600800cm1600-800 \, \text{cm}^{-1} (C-Br/C-Cl stretches) .
  • 1H^1\text{H}-NMR : Aromatic protons appear as a singlet or doublet in the δ7.08.0\delta 7.0-8.0 region, with coupling constants reflecting halogen proximity .
  • 19F^{19}\text{F}-NMR : A single peak near δ110\delta -110 ppm for the 5-fluoro substituent .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

  • Steric Effects : The 2,4-dichloro groups create steric hindrance, slowing NAS at the 3-bromo position. Use bulky nucleophiles (e.g., tert-butylamine) to exploit this for selective substitution .
  • Electronic Effects : Electron-withdrawing groups (Cl, F) activate the ring for NAS. Computational studies (DFT) predict higher reactivity at the 3-bromo position due to lower LUMO\text{LUMO} energy .
    Experimental Design : Compare reaction rates with varying nucleophiles (e.g., NaN3\text{NaN}_3 vs. NaOCH3\text{NaOCH}_3) in DMF at 80°C, monitored by 1H NMR^1\text{H NMR} .

Q. What strategies mitigate hydrolysis of the amide bond during synthetic or storage conditions?

Methodological Answer:

  • Storage : Store under inert atmosphere (argon) at -20°C to prevent moisture exposure. Lyophilization improves stability .
  • Synthetic Conditions : Avoid prolonged heating in aqueous media. Use aprotic solvents (e.g., THF, DCM) and neutral pH during reactions .
  • Stabilizers : Add EDTA\text{EDTA} (0.1%) to chelate trace metals that catalyze hydrolysis .

Q. How can researchers resolve contradictions in 1H^1\text{H}1H-NMR data due to overlapping signals?

Methodological Answer:

  • 2D NMR : Use COSY\text{COSY} or HSQC\text{HSQC} to assign overlapping aromatic protons. For example, HSQC\text{HSQC} correlates 1H^1\text{H} signals with 13C^{13}\text{C} shifts, distinguishing adjacent substituents .
  • Variable Temperature NMR : Cooling to -40°C reduces signal broadening caused by dynamic effects .
  • Deuteration : Replace exchangeable protons (e.g., amide NH) with deuterium to simplify splitting patterns .

Q. What computational methods predict the regioselectivity of cross-coupling reactions involving this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d)\text{B3LYP/6-31G(d)} level to compute Fukui indices, identifying electrophilic centers. The 3-bromo position typically shows higher ff^- values, favoring Suzuki-Miyaura coupling .
  • Docking Studies : Model interactions with palladium catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3)_4) to predict transition states and activation barriers .
    Validation : Compare computational predictions with experimental outcomes using GC-MS or LC-HRMS .

Q. How do researchers address discrepancies in reported yields for bromination reactions?

Methodological Answer:

  • Reagent Purity : Ensure brominating agents (e.g., NBS\text{NBS}) are freshly recrystallized to avoid decomposition .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., di-brominated derivatives) and adjust stoichiometry .
  • Temperature Control : Maintain reactions at 0–5°C to suppress radical pathways, which cause over-bromination .

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